molecular formula C22H21BrN4O2 B2521133 N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide CAS No. 328540-98-3

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide

Cat. No.: B2521133
CAS No.: 328540-98-3
M. Wt: 453.34
InChI Key: RZRQQJABHYNOKL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide is a benzamide derivative featuring a brominated phenyl ring, a hydrazinyl-2-oxoethylamino group, and a benzyl substituent. This compound’s structure integrates multiple functional groups: the bromine atom introduces steric and electronic effects, the hydrazinyl moiety enables hydrogen bonding and tautomerism, and the benzamide core provides a rigid aromatic scaffold.

Properties

IUPAC Name

N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O2/c23-17-11-12-19(26-22(29)16-9-5-2-6-10-16)18(13-17)21(25-14-20(28)27-24)15-7-3-1-4-8-15/h1-13,21,25H,14,24H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRQQJABHYNOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Hydrazinylation: The addition of a hydrazinyl group to the compound.

    Amidation: The formation of the benzamide moiety.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution can introduce various functional groups to the aromatic ring.

Scientific Research Applications

Anticancer Applications

The compound has been evaluated for its anticancer properties, particularly due to the presence of hydrazine and benzamide moieties, which are known to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

These studies indicate that N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide exhibits significant cytotoxicity against various cancer cell lines, showcasing its potential as a therapeutic agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural features may enhance its ability to combat bacterial and fungal infections.

Antimicrobial Mechanisms

  • Targeting Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function in bacteria.

Research Findings

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus1.27
Escherichia coli1.43
Candida albicans2.60

These findings highlight the potential of this compound as an antimicrobial agent.

Structural Characteristics

The chemical structure of this compound contributes to its biological activity. The presence of halogen atoms and functional groups such as hydrazine enhances its reactivity and interaction with biological targets.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties of Comparable Compounds
Compound Name Melting Point (°C) IR νC=O (cm⁻¹) IR νNH (cm⁻¹) Key Functional Groups
Target Compound N/A ~1680 ~3300 Bromophenyl, hydrazinyl, benzamide
N-{4-Bromo-2-[...]phenyl}acetamide (5f) 248–250 1682 3278–3414 Bromophenyl, hydrazinyl, indole
N-(4-Bromophenyl)-[...]benzamide () N/A 1663–1682 3150–3319 Bromophenyl, benzylidene-hydrazino
4MNB () N/A N/A N/A Bromophenyl, nitro, benzamide

Biological Activity

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and cellular protection. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C22H28BrN5OC_{22}H_{28}BrN_5O, with a molecular weight of approximately 490.402 g/mol. The compound features a brominated phenyl ring, which is critical for its biological activity, as well as a hydrazinyl group that may contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Protein Kinases : Some benzamide derivatives are known to inhibit specific protein kinases, which play crucial roles in cell signaling and cancer progression. For instance, compounds with similar structures have been shown to inhibit RET kinase activity, leading to reduced cell proliferation in cancer cell lines .
  • Cellular Protection : Studies on related compounds suggest that they can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. A specific analog demonstrated an EC50 value of 0.1 μM for β-cell protection, indicating potent activity .
  • Antitumor Activity : The presence of the hydrazine group may enhance the compound's ability to induce apoptosis in cancer cells. Similar compounds have shown promising results against various cancer cell lines, including those resistant to conventional therapies .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Description IC50/EC50 Values
Protein Kinase InhibitionInhibits RET kinase activityModerate to High Potency
β-cell ProtectionProtects against ER stress-induced deathEC50 = 0.1 μM
Antitumor ActivityInduces apoptosis in cancer cellsVaries by cell line

Case Studies

  • RET Kinase Inhibition : A study evaluated several benzamide derivatives for their ability to inhibit RET kinase, crucial for the development of targeted therapies in cancers driven by RET mutations. Among these, compounds with structural similarities to this compound displayed significant inhibitory effects .
  • β-cell Protection : In an investigation focusing on pancreatic health, derivatives similar to this compound were tested for their protective effects against ER stress in β-cells. Results indicated that certain modifications could enhance protective efficacy while improving solubility, making them suitable candidates for further development .

Q & A

Basic Research Question

  • Assay Selection:
    • COX-2 Inhibition: Measure IC50_{50} using a fluorometric kit (e.g., Cayman Chemical) with celecoxib as a positive control .
    • NF-κB Luciferase Reporter Assay: Use LPS-stimulated RAW 264.7 macrophages, normalizing to dexamethasone .
  • Control Design:
    • Negative Controls: Vehicle (DMSO ≤0.1%) and untreated cells.
    • Data Normalization: Express inhibition as % relative to LPS-only groups .

How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The bromophenyl group’s reactivity varies with solvent polarity:

  • Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of hydrazine, accelerating substitution (k = 0.15 min1^{-1} at 60°C) but increasing risk of hydrolysis .
  • Non-Polar Solvents (Toluene): Slow reaction rates (k = 0.03 min1^{-1}) but improve regioselectivity for mono-substitution .
    Optimization: Use mixed solvents (e.g., DCM:MeOH 4:1) to balance reactivity and selectivity, monitored via 1H^1H NMR kinetics .

What analytical techniques are critical for detecting trace impurities (<0.1%) in synthesized batches?

Basic Research Question

  • HPLC-MS: Use a C18 column (ACN:H2 _2O gradient) with ESI-MS to identify hydrazine-related byproducts (e.g., oxadiazoles, m/z +16) .
  • ICP-OES: Quantify residual bromine (detection limit: 0.01 ppm) from incomplete substitution .
  • DSC/TGA: Detect polymorphic impurities by comparing melting profiles (expected mp: 210–215°C) .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?

Advanced Research Question

  • Modification Sites:
    • Bromine Replacement: Substitute with Cl or CF3_3 to modulate logP and bioavailability .
    • Hydrazine Derivatives: Test acylhydrazones or thiosemicarbazides for enhanced metabolic stability .
  • Assays:
    • Microsomal Stability (Human Liver Microsomes): Measure t1/2_{1/2} with LC-MS/MS .
    • Caco-2 Permeability: Assess apparent permeability (Papp_\text{app}) to predict oral absorption .

What are the best practices for resolving contradictory bioactivity data between enzymatic and cell-based assays?

Advanced Research Question
Discrepancies may arise from off-target effects or poor cellular uptake. Mitigation strategies:

  • Counter-Screening: Test against related enzymes (e.g., COX-1 vs. COX-2) .
  • Cellular Uptake Quantification: Use LC-MS to measure intracellular concentrations .
  • Proteomics (LC-MS/MS): Identify unintended protein targets in cell lysates .

How can cryo-EM or X-ray crystallography be applied to determine the compound’s binding mode with a macromolecular target?

Advanced Research Question

  • Crystallization Conditions: Co-crystallize with the target protein (e.g., kinase) using 20% PEG 3350, 0.2 M ammonium sulfate, pH 7.0 .
  • Data Collection: Collect high-resolution (<2.0 Å) data at synchrotron facilities. Refine with PHENIX, applying TLS groups for flexibility .
  • Validation: Calculate Fo-Fc maps to confirm ligand density and omit bias with Rfree_\text{free} .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.